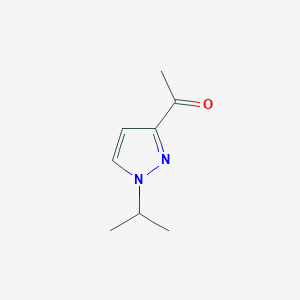

1-(1-Isopropyl-1H-pyrazol-3-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-イソプロピル-1H-ピラゾール-3-イル)エタノンは、分子式がC8H12N2Oである化学化合物です。これは、2つの窒素原子を含む5員環複素環式化合物であるピラゾールの誘導体です。

製造方法

合成ルートと反応条件

1-(1-イソプロピル-1H-ピラゾール-3-イル)エタノンの合成は、通常、異性体N-置換ピラゾリルエタノンの、ピラゾールカルボン酸およびフルオロ酢酸のエチルエステルとの縮合を、水素化ナトリウム (NaH)を塩基として用いて行います。 反応は最適化された条件下で行われ、高い収率が得られます 。 溶媒と塩基の選択は反応の成功にとって重要であり、エーテル中の水素化ナトリウムが最も効果的です .

工業的生産方法

この化合物の工業的生産方法は、文献ではあまり詳しく記載されていません。一般的なアプローチは、ラボでの合成方法をスケールアップし、反応条件を最適化し、高純度の出発物質の入手可能性を確保することです。

化学反応解析

反応の種類

1-(1-イソプロピル-1H-ピラゾール-3-イル)エタノンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するピラゾール誘導体へと酸化されます。

還元: 還元反応は、さまざまなピラゾール系生成物を生成します。

置換: この化合物は、特にピラゾール環で、置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と過酸化水素 (H2O2) があります。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。

置換: 置換反応は、多くの場合、ハロゲン化剤や求核剤を、塩基性または酸性条件下で用いて行われます。

主要生成物

これらの反応から生成される主要な生成物は、使用した特定の試薬と条件によって異なります。たとえば、酸化によってピラゾールカルボン酸が生成される場合があり、還元によってピラゾールアルコールが生成される場合があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Isopropyl-1H-pyrazol-3-yl)ethanone typically involves the condensation of isomeric N-substituted pyrazolyl ethanones with ethyl esters of pyrazole carboxylic acids and fluoroacetic acids using sodium hydride (NaH) as the base. The reaction is carried out under optimized conditions to achieve high yields . The choice of solvent and base is critical for the success of the reaction, with sodium hydride in ether being the most effective .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

化学反応の分析

Types of Reactions

1-(1-Isopropyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different pyrazole-based products.

Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

科学的研究の応用

1-(1-イソプロピル-1H-ピラゾール-3-イル)エタノンは、科学研究においていくつかの用途があります。

化学: これは、さまざまな複素環式化合物の合成における中間体として使用されます。

生物学: この化合物は、抗菌性や抗炎症性などの潜在的な生物活性を有するため、研究されています。

医学: 製薬剤としての可能性を探求するために、研究が続けられています。

作用機序

1-(1-イソプロピル-1H-ピラゾール-3-イル)エタノンの作用機序は、特定の分子標的および経路との相互作用に関係しています。この化合物の効果は、さまざまな生物学的プロセスに関与する酵素や受容体の活性を結合して調節する能力によって仲介されます。 その分子標的と経路に関する詳細な研究は、まだ進行中です .

類似の化合物との比較

類似の化合物

1-(1-イソプロピル-1H-ピラゾール-4-イル)エタノン: 構造は似ていますが、ピラゾール環上のイソプロピル基の位置が異なります.

1-(1-エチル-1H-ピラゾール-3-イル)エタノン: イソプロピル基の代わりにエチル基を持つ、別のピラゾール誘導体です.

独自性

1-(1-イソプロピル-1H-ピラゾール-3-イル)エタノンは、ピラゾール環上の特定の置換パターンにより、その化学反応性と生物活性に影響を与える可能性があるため、独自性があります。この独自性により、この化合物は、さまざまな科学分野における研究開発に役立つ貴重な化合物となっています。

類似化合物との比較

Similar Compounds

1-(1-Isopropyl-1H-pyrazol-4-yl)ethanone: Similar in structure but with a different position of the isopropyl group on the pyrazole ring.

1-(1-Ethyl-1H-pyrazol-3-yl)ethanone: Another pyrazole derivative with an ethyl group instead of an isopropyl group.

Uniqueness

1-(1-Isopropyl-1H-pyrazol-3-yl)ethanone is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

生物活性

1-(1-Isopropyl-1H-pyrazol-3-yl)ethanone, a pyrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article discusses its structure, synthesis, biological activity, and potential therapeutic applications based on recent studies and findings.

Synthesis Methods

Several methods have been documented for synthesizing this compound, often involving reactions with various reagents under controlled conditions. For instance, one method involves the use of potassium carbonate in acetonitrile at room temperature for an extended period, yielding significant quantities of the desired product .

Pharmacological Properties

This compound exhibits notable anti-inflammatory , analgesic , and antipyretic properties. Pyrazole derivatives are frequently studied for their potential to inhibit specific enzymes and pathways involved in disease processes, including cancer.

Case Studies:

- Anti-Cancer Activity: Research has indicated that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that certain pyrazole derivatives can inhibit tumor growth by targeting specific cellular pathways associated with cancer proliferation .

- Enzyme Inhibition: Interaction studies suggest that this compound may inhibit protein kinases and other enzymes critical for cellular signaling and disease progression.

Interaction with Biological Targets

The compound's interactions with various biological targets have been a focal point of research. Notably, it shows binding affinity to specific protein kinases involved in cell signaling pathways. Such interactions are crucial for elucidating its mechanism of action and therapeutic potential.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(1-Methyl-1H-pyrazol-4-yl)ethanone | 37687-18-6 | 0.61 |

| 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone | 889451-31-4 | 0.60 |

| 1-(1-Methyl-1H-indazol-3-yl)ethanone | 69271-42-7 | 0.58 |

| 2-Chloro-N-(pyrazol-4-yloxy)-acetamide | Not Available | Not Available |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups, influencing their respective biological activities .

特性

IUPAC Name |

1-(1-propan-2-ylpyrazol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)10-5-4-8(9-10)7(3)11/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTMRXNXDGTPSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。